![molecular formula C25H21N7O3S3 B392705 1-(MORPHOLIN-4-YL)-2-({6-[(E)-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B392705.png)
1-(MORPHOLIN-4-YL)-2-({6-[(E)-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(MORPHOLIN-4-YL)-2-({6-[(E)-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a benzothiazole moiety, and a tetrazole group
Preparation Methods
The synthesis of 1-(MORPHOLIN-4-YL)-2-({6-[(E)-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE involves multiple steps, including the formation of the morpholine ring, the benzothiazole moiety, and the tetrazole group. The synthetic route typically starts with the preparation of the morpholine derivative, followed by the introduction of the benzothiazole and tetrazole groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-({6-[(E)-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(MORPHOLIN-4-YL)-2-({6-[(E)-({5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]FURAN-2-YL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE can be compared with similar compounds such as:
4-Acetylmorpholine: Shares the morpholine ring but lacks the benzothiazole and tetrazole groups.
1-Morpholinocyclohexene: Contains a morpholine ring but has a different overall structure.
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one: Another morpholine derivative with a distinct structure.
Properties
Molecular Formula |
C25H21N7O3S3 |
|---|---|
Molecular Weight |
563.7g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[[6-[[5-(1-phenyltetrazol-5-yl)sulfanylfuran-2-yl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H21N7O3S3/c33-22(31-10-12-34-13-11-31)16-36-25-27-20-8-6-17(14-21(20)37-25)26-15-19-7-9-23(35-19)38-24-28-29-30-32(24)18-4-2-1-3-5-18/h1-9,14-15H,10-13,16H2 |
InChI Key |
WEVXXMJSCKJZNA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)SC5=NN=NN5C6=CC=CC=C6 |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)SC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-oxo-2H-chromen-6-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B392622.png)
![5-methyl-3-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B392624.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B392627.png)
![1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE](/img/structure/B392628.png)
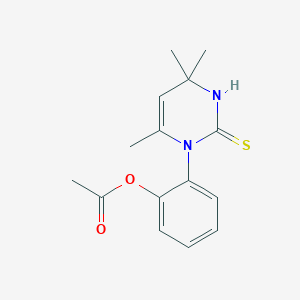
![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
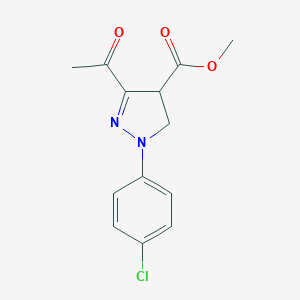
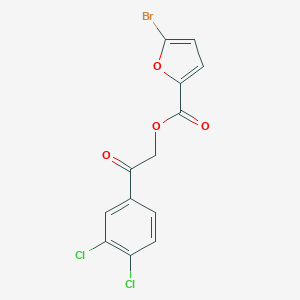
![2-nitro-N'-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}benzohydrazide](/img/structure/B392634.png)

![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)
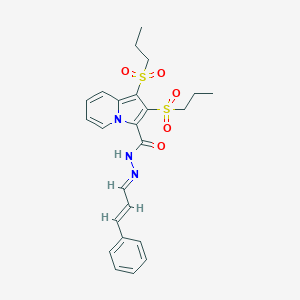
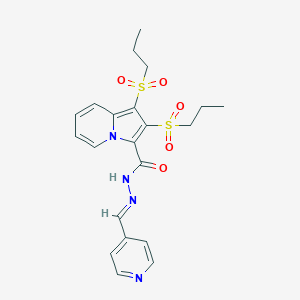
![1-[4-(hexyloxy)phenyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B392648.png)
